molecular formula C12H8ClNO4S B1605435 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene CAS No. 4779-36-6

1-Chloro-2-nitro-4-(phenylsulfonyl)benzene

Cat. No. B1605435
Key on ui cas rn: 4779-36-6
M. Wt: 297.71 g/mol
InChI Key: RUZCDLMYLTUSGB-UHFFFAOYSA-N
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Patent
US05482969

Procedure details

2-Nitro-4-(phenylsulfonyl)chlorobenzene (9.8 g) and stannous chloride dihydrate (33.5 g) were suspended in absolute ethanol (200 mL) and heated to 75° C. for 40 minutes. The solution was evaporated and the resulting material was cooled to 0° C. Water (100 mL) was added, and the pH was adjusted to 8.0 with aqueous sodium hydroxide. The resulting solids were removed by filtration and the aqueous filtrate was extracted with ethyl acetate. The combined ethyl acetate solutions were evaporated to give a brown solid. Chromatography, with dichloromethane as the eluent yielded the aniline as an orange solid (7.3 g); mp: 105°-107° C.; 250 MHz NMR: 5.96 (s,2), 7.02 (dd,1 J=8, 2), 7.34 (d,1, J=2), 7.41 (d,1, J=8), 7.61 (m,3), 7.88 (d,2, J=7); MS: m/z=268(M+1).
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[Cl:19])([O-])=O.ClCCl>C(O)C>[Cl:19][C:5]1[C:4]([NH2:1])=[CH:9][C:8]([S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:11])=[O:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C1=CC=CC=C1)Cl
Step Two
Name
stannous chloride dihydrate
Quantity
33.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting material was cooled to 0° C
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
CUSTOM
Type
CUSTOM
Details
The resulting solids were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate solutions were evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1N)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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